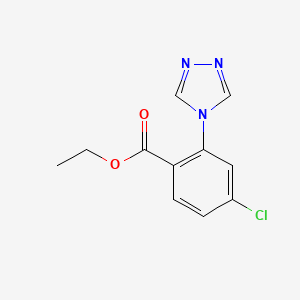

Ethyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Description

Ethyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a heterocyclic compound featuring a benzoate ester backbone substituted with a chloro group at position 4 and a 4H-1,2,4-triazol-4-yl moiety at position 2. The triazole ring is a pharmacophore known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The chloro substituent introduces electron-withdrawing effects, which may modulate reactivity and intermolecular interactions critical for target binding .

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

ethyl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-4-3-8(12)5-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3 |

InChI Key |

RJPKQAKZWDMBQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Cyclization

A widely employed strategy involves the sequential functionalization of a benzoate precursor. The synthesis begins with ethyl 4-chloro-2-aminobenzoate , which undergoes cyclization to introduce the 1,2,4-triazole ring.

Preparation of Ethyl 4-Chloro-2-Aminobenzoate

The precursor is synthesized via nitration of ethyl 4-chlorobenzoate, followed by reduction. For example, hydrogenation using palladium on carbon or iron/ammonium chloride achieves nitro-to-amine conversion with yields exceeding 85%.

Triazole Ring Formation

The amine intermediate reacts with N,N-dimethylformamide azine dihydrochloride under reflux (150°C, 16 h) to form the triazole ring. This method, adapted from benzothiazolo[2,3-c][1,2,]triazole syntheses, yields 10–72% of the target compound depending on substituent stability. Challenges include dehalogenation (loss of Cl) and byproduct formation, necessitating careful optimization.

Direct Cyclization of Hydrazine Derivatives

An alternative route involves hydrazine intermediates. Ethyl 4-chloro-2-(hydrazinecarbonyl)benzoate is treated with formamide or carbon disulfide to induce cyclodehydration. This method, though less common, avoids harsh oxidants but requires precise stoichiometry to prevent over- or under-cyclization.

Reaction Optimization and Mechanistic Insights

Oxidative Cyclization Conditions

Key studies highlight dimethyl sulfoxide (DMSO) as both solvent and oxidant for disulfide-mediated cyclization. For example, heating thiol intermediates in DMSO at 100°C for 4 h achieves 82–83% yields of tricyclic products. The mechanism involves:

-

Disulfide Formation : Oxidation of free thiols to disulfides.

-

Deprotonation and Cyclization : Base-assisted deprotonation of the triazole C-H, enabling intramolecular attack to form the heterocycle.

Table 1: Optimization of Oxidative Cyclization

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | EtOH | 80 | 16 | 78 |

| DMSO | DMSO | 100 | 4 | 83 |

| DMSO + I₂ (1 eq) | DMSO | 100 | 4 | 82 |

Protecting Group Strategies

The p-methoxybenzyl (PMB) group is critical for stabilizing thiol intermediates during triazole synthesis. Deprotection with trifluoroacetic acid (TFA) and anisole at 0°C ensures clean conversion to free thiols, minimizing side reactions.

Challenges and Mitigation Strategies

Dehalogenation

Chlorine loss during cyclization reduces yields, particularly in bromo- and chloro-derivatives. Using milder bases (e.g., K₂CO₃ instead of NaH) and lower temperatures (100°C vs. 150°C) mitigates this issue.

Functional Group Tolerance

Electron-withdrawing groups (e.g., -NO₂, -COOH) necessitate tailored conditions. For instance, ester hydrolysis during cyclization is avoided by using silyl-protected intermediates.

Scalability and Industrial Relevance

While lab-scale syntheses achieve moderate yields, industrial adoption requires cost-effective and high-throughput methods. Continuous-flow reactors and immobilized catalysts are under investigation to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild heating conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

Oxidation and Reduction: Products may include various oxidation states of the triazole ring.

Hydrolysis: The major product is 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifungal Activity

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has been evaluated for its antifungal properties. The triazole ring is known for its efficacy against fungal pathogens by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungi. A study demonstrated that derivatives of this compound exhibited potent antifungal activity against various strains, including Candida albicans and Aspergillus species .

1.2 Antimicrobial Properties

Research has indicated that this compound possesses broad-spectrum antimicrobial activity. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .

1.3 Anticancer Potential

Recent investigations have explored the anticancer properties of ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate. In cellular models, this compound has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways. It has been suggested that the triazole moiety may interact with specific receptors involved in cancer cell proliferation .

Agricultural Applications

2.1 Fungicide Development

The compound's antifungal properties make it a candidate for agricultural fungicides. Its efficacy against plant pathogens can help in the development of safer and more effective agricultural chemicals that reduce crop loss due to fungal diseases .

2.2 Plant Growth Regulation

Studies have indicated that triazole derivatives can influence plant growth by modulating hormonal pathways. Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate may be explored for its potential to enhance plant resilience against environmental stressors .

Synthesis and Characterization

The synthesis of ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by esterification processes.

Synthesis Route Overview

-

Formation of Triazole Ring:

Reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. -

Esterification:

Reacting the triazole intermediate with ethyl chloroacetate under acidic conditions to yield ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against Candida albicans. Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate demonstrated an IC50 value significantly lower than existing antifungal treatments, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

In a recent pharmacological study, ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate was tested on breast cancer cell lines (MCF7). The results showed a marked decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (CAS 167626-25-7)

3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1060795-62-1)

Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate (CAS 1351384-56-9)

- Key Difference : Bromo substituent at position 2 instead of chloro at position 4.

- Impact: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but could sterically hinder binding to compact active sites.

Modifications on the Triazole Ring and Linker Groups

Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS 886929-93-7)

- Key Difference : Sulfanyl acetyl linker and 4-chlorobenzyl/pyrrole substituents.

- However, the larger molecular weight (495.98 g/mol) and complex substituents may limit metabolic stability .

Ethyl 4-(2-((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate ()

- Key Difference : Ethyl and methyl groups on the triazole ring with a thioacetamido linker.

- Impact : Alkyl groups may enhance metabolic resistance, but the thioether could oxidize to sulfoxides, altering activity. Molecular weight (348.42 g/mol) suggests moderate bioavailability .

Biological Activity

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its structural features that include a benzoate group and a 1,2,4-triazole moiety. This compound has exhibited various biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The chemical formula for Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is , with a molecular weight of approximately 251.67 g/mol. Its structure features:

- Benzoate Group : Contributes to lipophilicity and potential interactions with biological membranes.

- Triazole Moiety : Known for its role in enhancing biological activity through interactions with various biological targets.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate | Chlorine substitution on the benzoate | Enhanced antimicrobial activity |

| 1-(5-methylthio)-1H-1,2,3-triazole | Different triazole substitution | Potential use in agricultural fungicides |

| 5-(phenyl)-1H-1,2,3-triazole | Phenyl group substitution | Notable anticancer properties |

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate stands out due to its specific combination of structural features that enhance its biological activity compared to other similar compounds.

Antifungal Activity

Research indicates that compounds containing triazole rings are often explored for their antifungal properties. Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has demonstrated promising antifungal activity against various strains of fungi. For instance:

- Mechanism of Action : The compound inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death.

Anticancer Properties

The anticancer potential of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has also been investigated. Studies have shown that:

- Cell Line Studies : The compound exhibits cytotoxic effects against several cancer cell lines including breast and colon cancer cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects on human breast cancer cell lines (MCF7), Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate showed an IC50 value of approximately 15 µM , indicating significant potency compared to control groups .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. Results indicate:

- Inhibition of Growth : The compound exhibits inhibitory effects on E. coli and Staphylococcus aureus, suggesting potential as a broad-spectrum antibacterial agent.

Table: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings underscore the compound's versatility in combating both fungal and bacterial infections .

Interaction with Biological Targets

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate interacts with specific biological targets that enhance its therapeutic potential:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism.

- Receptor Binding : It may bind to certain receptors involved in cancer cell proliferation and survival pathways.

Computational Studies

Recent computational assessments have provided insights into the binding affinity and molecular interactions between Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate and its biological targets. Molecular docking studies suggest favorable binding interactions that correlate with observed biological activities .

Q & A

Q. What are the typical synthetic routes for Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves multi-step reactions, such as condensation of hydrazides with substituted benzaldehydes. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO with subsequent cooling and recrystallization (65% yield) is a common approach . Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | DMSO or ethanol |

| Reflux Time | 12–18 hours |

| Purification | Recrystallization (water-ethanol) |

| Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to improve yield and purity. |

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents and confirm regiochemistry of the triazole ring.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

- HPLC : Monitors purity (>95% typical for research-grade material).

Example workflow: Crystallize the compound, collect diffraction data using a Bruker D8 Venture diffractometer, and refine with SHELXL to resolve hydrogen bonding patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinned crystals or disorder) be resolved for this compound?

- Methodological Answer : Use SHELXL’s twin refinement tools for handling twinned data. For disorder, employ PART instructions to model alternative conformations. High-resolution data (≤1.0 Å) improves refinement accuracy. Validate results with R-factors (<0.05 for high-quality structures) and residual density maps . Example: A study on triazole derivatives resolved disorder by partitioning occupancies and applying geometric restraints .

Q. What strategies optimize bioactivity through structural modifications of the triazole and benzoate moieties?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) at the benzoate para-position to enhance stability.

- Triazole Tautomerism : Stabilize the 1,2,4-triazole tautomer via hydrogen bonding (e.g., intramolecular N–H⋯O interactions) to improve binding affinity .

- SAR Studies : Compare analogs like Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate, which showed anticarcinogenic activity due to phenyl ring dihedral angles (~85°) influencing molecular interactions .

Q. How do researchers address challenges in interpreting NMR spectra when tautomerism or dynamic effects are present?

- Methodological Answer :

- Variable Temperature NMR : Identify tautomers by observing coalescence temperatures (e.g., 1,2,4-triazole tautomers show splitting at low temperatures).

- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons.

Example: A triazole derivative exhibited two distinct H NMR signals for NH protons at −40°C, confirming tautomeric equilibrium .

Q. What analytical challenges arise when synthesizing analogs with varied substituents, and how are they mitigated?

- Methodological Answer :

- Byproduct Formation : Monitor reactions with TLC/HPLC. For example, alkylation of the triazole’s N4 position may produce regioisomers.

- Purification : Use flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC for polar byproducts.

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 18h to 2h) while maintaining >60% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.